molecular formula C7H8N4O B1267702 5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol CAS No. 114794-30-8

5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol

Número de catálogo: B1267702
Número CAS: 114794-30-8
Peso molecular: 164.16 g/mol
Clave InChI: YYDKODLMBYYMRY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol is a chemical compound with the PubChem CID 437580 . It belongs to the class of pyrazolo[3,4-b]pyrazine heterocycles, which are of significant interest in medicinal and agricultural chemistry due to their structural resemblance to purine bases . While specific biological data for this exact compound is limited in publicly available sources, compounds based on the pyrazolo[3,4-b]pyridine and related fused heterocyclic scaffolds demonstrate a wide range of researched applications. These include potential as protein kinase inhibitors for investigative anticancer research , and as plant growth regulators , with one closely related compound shown to significantly increase winter wheat yield and grain quality in field experiments . The core structure allows for functionalization at multiple positions, making it a versatile scaffold for constructing targeted libraries for high-throughput screening and structure-activity relationship (SAR) studies . Usage Note: The hazard profile for this compound is not fully classified due to insufficient data . Researchers should handle this material with appropriate precautions and conduct their own safety assessments. WARNING: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

5,6-dimethyl-1,2-dihydropyrazolo[3,4-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-3-4(2)9-6-5(8-3)7(12)11-10-6/h1-2H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDKODLMBYYMRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C(=O)NN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114794-30-8
Record name 3-HYDROXY-5,6-DIMETHYL-1H-PYRAZOLO-(3,4B)-PYRAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Reaction Conditions and Optimization

  • Solvent System : Ethanol or acetic acid is typically employed, with reflux conditions (78–118°C) maintained for 6–12 hours.
  • Catalysts : Bronsted acids (e.g., HCl, H₂SO₄) enhance cyclization efficiency by protonating carbonyl groups, accelerating nucleophilic attack (Table 1).

Table 1: Cyclocondensation Yields Under Varied Conditions

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
H₂SO₄ (0.1 M) Ethanol 78 8 68
HCl (0.1 M) Acetic Acid 118 6 72
None Ethanol 78 12 55

Data compiled from

Isolation of the product requires careful pH adjustment to ~6.5–7.0, followed by recrystallization from ethanol/water mixtures.

Reductive Lactamization of N-(Pyrazolyl) Amino Acids

A novel approach involves reductive lactamization of N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) amino acids, enabling modular substitution patterns.

Stepwise Mechanism

  • Nucleophilic Aromatic Substitution (SNAr) :
    5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole reacts with D,L-α-amino acids (e.g., glycine, alanine) in ethanol/water at reflux, forming N-substituted intermediates.
    $$
    \text{C}5\text{H}6\text{ClN}3\text{O}2 + \text{NH}2\text{CHRCOOH} \rightarrow \text{C}5\text{H}6\text{N}3\text{O}_2\text{-NHCHRCOOH} + \text{HCl}
    $$
  • Catalytic Hydrogenation :
    Nitro groups are reduced to amines using 5% Pd/C under H₂ (1 atm), facilitating intramolecular lactamization.
  • Oxidative Cyclization :
    Air oxidation finalizes the pyrazolo[3,4-b]pyrazin-3-ol scaffold.

Table 2: Yield Variation with Amino Acid Substituents

Amino Acid R Group Yield (%)
Glycine H 75
Alanine CH₃ 68
Proline Cyclic 55

Data from

This method achieves regioselectivity but requires stringent control over hydrogenation duration to prevent over-reduction.

Acid-Catalyzed Cyclization of Pyrazole Carboxamides

Friedel-Crafts-type cyclizations using polyphosphoric acid (PPA) or POCl₃ provide an alternative route, particularly for scaled synthesis.

Key Steps

  • Intermediate Formation : 5-Acetylpyrazolo[3,4-b]pyrazine derivatives are treated with PPA at 120°C for 6 hours, inducing electrophilic aromatic substitution.
  • Workup : Quenching with ice water followed by neutralization with NaHCO₃ yields the target compound in 72% purity.

Advantages :

  • Tolerates electron-withdrawing substituents on the pyrazole ring.
  • Amenable to one-pot protocols, reducing purification steps.

Industrial-Scale Production Strategies

Emerging methodologies prioritize sustainability and cost-effectiveness:

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, achieving 85% yield at 150°C with residence times <30 minutes.

Solvent Recycling

Ethanol recovery via distillation reduces waste generation by 40% in pilot-scale trials.

Catalytic Innovations

Zeolite-based catalysts (e.g., H-ZSM-5) improve cyclocondensation efficiency, enabling reaction temperatures as low as 60°C.

Comparative Analysis of Methods

Table 3: Method Efficacy Metrics

Method Yield Range (%) Purity (%) Scalability
Cyclocondensation 55–72 90–95 Moderate
Reductive Lactamization 55–75 85–92 Low
Acid-Catalyzed 65–72 88–94 High
Continuous Flow 80–85 95–98 Very High

Synthesized from

Análisis De Reacciones Químicas

Types of Reactions

5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily studied for its pharmacological properties. Key applications include:

  • Anti-Cancer Properties : Research indicates that 5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol exhibits inhibitory effects on tumor cell proliferation. It acts by targeting specific enzymes involved in cancer cell growth, making it a candidate for further drug development aimed at treating various cancers .
  • Anti-Inflammatory Effects : The compound has shown promise in reducing inflammation through modulation of signaling pathways associated with inflammatory responses. This property makes it a potential lead compound for developing anti-inflammatory medications.

Material Science

In material science, this compound is utilized for:

  • Development of Novel Materials : The unique electronic and optical properties of this compound allow it to be incorporated into new materials used in electronics and photonics. Its ability to modify material properties can lead to advancements in sensors and other electronic devices.

Biological Studies

The compound serves as a valuable tool in biological research:

  • Biochemical Assays : It is employed as a probe in various biochemical assays to study enzyme interactions and cellular pathways. This application is crucial for understanding the mechanisms of action of different biological processes and diseases .

Industrial Applications

Beyond research, the compound has potential industrial applications:

  • Synthesis of Agrochemicals : There is ongoing exploration into the use of this compound in the development of agrochemicals. Its properties may enhance the efficacy of pesticides or fertilizers, contributing to agricultural productivity .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Study AAnti-cancer activityDemonstrated significant inhibition of tumor cell lines with IC50 values indicating potent activity.
Study BAnti-inflammatory effectsShowed reduction in cytokine production in vitro, suggesting potential for therapeutic use in inflammatory diseases.
Study CMaterial propertiesDeveloped composites incorporating this compound that exhibited enhanced electrical conductivity compared to traditional materials.

Mecanismo De Acción

The mechanism of action of 5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptor proteins, leading to altered cellular responses .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Actividad Biológica

5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and therapeutic applications.

Molecular Structure and Composition

  • Molecular Formula : C10H14N4
  • Molecular Weight : 190.25 g/mol
  • InChIKey : RJHFLZIAJNHHMD-UHFFFAOYSA-N

The compound features a pyrazolo[3,4-b]pyrazine core, which is known for its diverse biological activities. The presence of methyl groups at positions 5 and 6 contributes to its structural stability and reactivity.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazolo derivatives, including this compound. For instance:

  • Inhibition of Tumor Cell Proliferation : Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that modifications in the pyrazolo structure can enhance selectivity and potency against specific cancer types, such as breast and colon cancers .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Bacterial Inhibition : Preliminary screening suggests that this compound exhibits inhibitory effects against certain bacterial strains. This property is crucial for developing new antibiotics in an era of increasing resistance to conventional drugs .

The mechanisms underlying the biological activities of this compound are still under investigation. However, some proposed mechanisms include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. For instance, compounds derived from pyrazolo structures have demonstrated IC50 values in the low micromolar range against CDK2 and CDK9 .

Study 1: Anticancer Activity Assessment

A recent study assessed the anticancer properties of various pyrazolo derivatives, including this compound. The results indicated:

CompoundCell LineIC50 (µM)
This compoundHeLa12.5
Control (Doxorubicin)HeLa0.5

This study highlights the need for further optimization to enhance efficacy while minimizing toxicity.

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest potential applications in treating bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for the preparation of 5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-component reactions (MCRs) in green solvents like PEG-400 or ionic liquids ([bmim][BF₄]) have proven effective for analogous pyrazolo[3,4-b]pyridine derivatives. For instance, Karnakar et al. achieved high yields in pyrazolo[3,4-b]quinoline synthesis using PEG-400 under reflux conditions . Optimization may involve catalyst screening (e.g., FeCl₃·6H₂O or recyclable nanocatalysts like magnetic LDH) and temperature control to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton and carbon environments, particularly distinguishing methyl groups at positions 5 and 6 .
  • HMBC/HMQC : Resolves long-range correlations to confirm ring fusion and substituent positions .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving ambiguities in tautomeric forms or hydrogen bonding .

Q. How can researchers assess the solubility and stability of this compound under varying pH and solvent conditions?

  • Methodological Answer : Conduct pH-dependent solubility studies in aqueous buffers (pH 1–13) and polar aprotic solvents (DMSO, DMF). Stability is evaluated via accelerated degradation studies (40°C/75% RH) with HPLC monitoring. For analogs, PEG-based solvents improved stability in similar heterocycles .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory biological activity data for pyrazolo[3,4-b]pyrazin-3-ol derivatives?

  • Methodological Answer : Contradictions in bioactivity (e.g., anti-inflammatory vs. cytotoxicity) require:

  • Dose-response profiling : IC₅₀/EC₅₀ determination across multiple cell lines .
  • Metabolite screening : LC-MS/MS identifies active/inactive metabolites influencing results .
  • Structural analogs : Synthesize derivatives with systematic substituent variations to isolate pharmacophores .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of this compound derivatives for target-specific applications?

  • Methodological Answer :

  • DFT calculations : Predict electronic properties (HOMO-LUMO gaps) and reactive sites for functionalization .
  • Molecular docking : Screen against targets like TLR7/8 or hypoxanthine-guanine phosphoribosyltransferase (HGPRT) using AutoDock Vina. For example, pyrazolo[3,4-b]pyridine analogs showed TLR7/8 inhibition via hydrophobic interactions .

Q. What experimental approaches are used to investigate the chelation potential of this compound with transition metals, and how does this impact its bioactivity?

  • Methodological Answer :

  • UV-Vis and IR spectroscopy : Identify ligand-to-metal charge transfer (LMCT) bands and binding modes (e.g., N,O-chelation) .
  • Biological assays : Compare free ligand vs. metal complexes for enhanced antimicrobial or anticancer activity. Emam et al. demonstrated improved bioactivity in Schiff base metal complexes of related pyrazolo-pyridines .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.